Hydroxyurea

Description

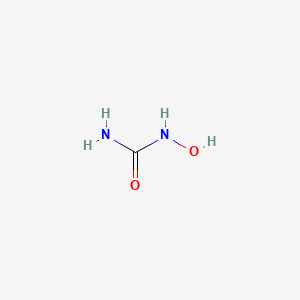

This compound is a member of the class of ureas that is urea in which one of the hydrogens is replaced by a hydroxy group. An antineoplastic used in the treatment of chronic myeloid leukaemia as well as for sickle-cell disease. It has a role as a DNA synthesis inhibitor, an EC 1.17.4.1 (ribonucleoside-diphosphate reductase) inhibitor, an antineoplastic agent, a genotoxin, an antimetabolite, a teratogenic agent, a radical scavenger, an immunomodulator and an antimitotic. It is a member of ureas and a one-carbon compound.

An antineoplastic agent that inhibits DNA synthesis through the inhibition of ribonucleoside diphosphate reductase.

This compound is an Antimetabolite.

This compound is an antimetabolite that is used in the treatment of cancer and to stimulate fetal hemoglobin production in sickle cell disease. This compound is associated with a low rate of transient serum enzyme and bilirubin elevations during therapy, and has been implicated in rare cases of clinically apparent acute liver injury with jaundice.

This compound is a natural product found in Streptomyces nigra with data available.

This compound is a monohydroxyl-substituted urea (hydroxycarbamate) antimetabolite. This compound selectively inhibits ribonucleoside diphosphate reductase, an enzyme required to convert ribonucleoside diphosphates into deoxyribonucleoside diphosphates, thereby preventing cells from leaving the G1/S phase of the cell cycle. This agent also exhibits radiosensitizing activity by maintaining cells in the radiation-sensitive G1 phase and interfering with DNA repair. (NCI04)

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hydroxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNHCAURESNICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O2 | |

| Record name | HYDROXYUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | hydroxycarbamide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hydroxycarbamide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025438 | |

| Record name | Hydroxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.055 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydroxyurea appears as odorless or almost odorless white to off-white crystalline solid. Tasteless. (NTP, 1992), Solid | |

| Record name | HYDROXYUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxyurea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes | |

| Record name | HYDROXYUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Freely soluble in water /1.0X10+6 mg/L at 25 °C/, Freely soluble in hot alcohol, Very soluble in water... insoluble in ethanol and benzene, 2.69e+02 g/L | |

| Record name | HYDROXYUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxyurea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01005 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROXYUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroxyurea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Needles from alcohol, White, crystalline powder, Needles from ethanol, crystals in 2 forms | |

CAS No. |

127-07-1, 8029-68-3 | |

| Record name | HYDROXYUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxyurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyurea [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyurea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01005 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydroxyurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hydroxyurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ichthammol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrixycarbamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ichthammol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydroxyurea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6Q56QN5QC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroxyurea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

291 to 295 °F (decomposes) (NTP, 1992), 133-136, 141 °C, MP: 133-136 °C. Somewhat hygroscopic, 142 - 146 °C | |

| Record name | HYDROXYUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxyurea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01005 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROXYUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroxyurea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Hydroxyurea in DNA Replication

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxyurea (HU) is a cornerstone of chemotherapy and a widely utilized laboratory tool for inducing cell cycle synchronization and replication stress.[1] Its primary mechanism of action revolves around the inhibition of ribonucleotide reductase (RNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs).[1][2] This inhibition leads to a depletion of the dNTP pool, stalling DNA replication forks and activating the S-phase checkpoint, a critical cellular response to genotoxic stress.[1][3] This guide provides a comprehensive technical overview of this compound's molecular interactions, its impact on cellular processes, and the experimental methodologies used to elucidate these mechanisms.

Core Mechanism: Inhibition of Ribonucleotide Reductase

This compound's principal cellular target is the enzyme ribonucleotide reductase (RNR).[1] RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a crucial step in the production of the building blocks for DNA synthesis.[3][4] HU specifically targets the R2 subunit of RNR, quenching a critical tyrosyl free radical required for the enzyme's catalytic activity.[3][5] This inhibition is reversible and results in a rapid halt of dNTP production.[3]

The direct consequence of RNR inhibition is a significant depletion of the intracellular dNTP pool.[3][6] This reduction in the availability of DNA precursors directly impedes the progression of DNA polymerases along the DNA template, leading to the stalling of replication forks.[1][6]

Induction of Replication Stress and S-Phase Arrest

The stalling of replication forks is a potent trigger for a cellular state known as "replication stress."[3] This stress activates a complex signaling network, primarily orchestrated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[7] ATR activation at stalled forks initiates a signaling cascade that culminates in cell cycle arrest in the S-phase, providing time for the cell to resolve the replication impediment.[3][8]

A key downstream effector of ATR is the checkpoint kinase 1 (Chk1).[9] Upon activation by ATR, Chk1 phosphorylates a multitude of substrates that collectively enforce the S-phase checkpoint, preventing entry into mitosis with incompletely replicated DNA.[8][9]

Quantitative Impact on dNTP Pools

The depletion of dNTP pools is a hallmark of this compound treatment. The extent of this depletion can vary depending on the cell type, the concentration of this compound used, and the duration of exposure. Below is a summary of quantitative data from studies on the effects of this compound on dNTP levels.

| Cell Line | This compound Concentration | Treatment Duration | dATP Change | dGTP Change | dCTP Change | dTTP Change | Reference |

| 3T6 cells | 3 mM | - | Decrease | Decrease | Decrease | Increase | [10] |

| Human Diploid Fibroblasts | - | - | Decrease | Decrease | Increase | Increase | [11] |

| Mouse Lymphoma L5178Y | Various | - | Depletion | Depletion | Depletion | Depletion | [12] |

| Yeast (S. cerevisiae) | 100 mM | 2 hours | Decrease | Decrease | Decrease | Decrease | [13] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to study the effects of this compound on DNA replication.

Cell Synchronization with this compound

This protocol describes the synchronization of mammalian cells at the G1/S boundary.[14][15]

Materials:

-

Mammalian cell line of interest (e.g., U2OS, MCF-7)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound (HU) stock solution (e.g., 200 mM in sterile water)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells at an appropriate density to reach approximately 50% confluency on the day of synchronization.

-

Incubate cells overnight to allow for attachment.

-

To arrest cells in G0/G1, replace the complete medium with serum-free medium and incubate for 24 hours.

-

To release cells into the cell cycle, replace the serum-free medium with complete medium containing 10% FBS and incubate for 12 hours.

-

Add this compound to the complete medium to a final concentration of 2 mM to arrest cells at the G1/S boundary.[15]

-

Incubate the cells with this compound for 12-16 hours.

-

To release the cells from the G1/S block, remove the this compound-containing medium, wash the cells three times with warm PBS, and add fresh, pre-warmed complete medium.

-

Cells will now proceed synchronously through the S-phase. Samples can be collected at various time points for downstream analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[15][16]

Materials:

-

Synchronized or asynchronously growing cells

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A solution (e.g., 100 µg/mL)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and collect them by centrifugation (e.g., 300 x g for 5 minutes).

-

Wash the cell pellet once with cold PBS.

-

Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate at 37°C for 30 minutes in the dark.

-

Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.

Western Blot Analysis of Chk1 Phosphorylation

This protocol details the detection of activated Chk1 via Western blotting, a key indicator of the ATR-mediated replication stress response.[8][17]

Materials:

-

Cell lysates from control and this compound-treated cells

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Chk1 (Ser345) and anti-total Chk1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates from control and this compound-treated cells.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Chk1 to confirm equal loading.

In Vitro Ribonucleotide Reductase Activity Assay

This protocol describes a method to measure the activity of RNR in the presence and absence of this compound.[18][19]

Materials:

-

Cell extracts containing RNR

-

Reaction buffer (containing buffer, Mg2+, ATP)

-

Radioactive ribonucleotide diphosphate substrate (e.g., [14C]CDP)

-

This compound solution

-

DNA polymerase

-

Unlabeled dNTPs

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Prepare cell extracts from the desired cell line.

-

Set up reaction mixtures containing the reaction buffer, cell extract, and varying concentrations of this compound.

-

Initiate the reaction by adding the radioactive ribonucleotide diphosphate substrate.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding TCA to precipitate macromolecules.

-

Collect the precipitate on a filter and wash to remove unincorporated radioactive substrate.

-

Measure the radioactivity of the precipitate using a scintillation counter. The amount of incorporated radioactivity is proportional to the RNR activity.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental approaches used to study it.

Caption: The core mechanism of action of this compound.

Caption: A typical experimental workflow for studying this compound's effects.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ESR studies of structure and kinetics of radicals from this compound. An antitumor drug directed against ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of this compound-Induced Cellular Senescence: An Oxidative Stress Connection? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 53BP1 Mediates ATR-Chk1 Signaling and Protects Replication Forks under Conditions of Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Changes of deoxyribonucleoside triphosphate pools induced by this compound and their relation to DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deoxyribonucleoside triphosphate pools in human diploid fibroblasts and their modulation by this compound and deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. embopress.org [embopress.org]

- 14. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. assaygenie.com [assaygenie.com]

- 17. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A simple and sensitive ribonucleotide reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Altered ribonucleotide reductase activity in drug-resistant mammalian cells detected by an assay procedure for intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxyurea as a Research Tool: A Technical Guide to its Discovery, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyurea (HU), a simple derivative of urea, has a rich and storied history, evolving from a 19th-century chemical synthesis to an indispensable tool in the modern cell biology laboratory and a clinically significant therapeutic agent. First synthesized in 1869, its biological properties were not characterized until decades later, with its approval as an antineoplastic drug by the U.S. Food and Drug Administration occurring in 1967.[1][2] For cell and molecular biologists, this compound is best known for its potent, specific, and reversible inhibition of DNA synthesis.[2][3] This property has made it a cornerstone reagent for inducing cell cycle arrest at the G1/S boundary, enabling the synchronization of cell populations for studies of cell cycle progression, DNA replication, and repair mechanisms.[4] This technical guide provides an in-depth exploration of this compound's history, its detailed mechanism of action, and practical protocols for its use as a research tool.

Discovery and History as a Laboratory Reagent

While synthesized by Dresler and Stein in 1869, this compound remained a chemical curiosity for over half a century.[3] Its biological effects were first reported in 1928, and its anti-tumor activities were recognized in the 1960s.[4][5] The pivotal moment for its adoption as a research tool came in 1967, when R.L.P. Adams and J.G. Lindsay published a seminal paper in the Journal of Biological Chemistry. Their work clearly demonstrated that this compound inhibits DNA synthesis in mouse L-cells and, crucially, that this inhibition is reversible upon removal of the drug.[6] This reversibility was the key property that established this compound as an effective agent for cell synchronization.[6] By arresting cells at a specific point in the cell cycle (the G1/S transition) and then washing the drug away, researchers could create a population of cells that would then progress through the subsequent phases in unison, allowing for detailed biochemical and molecular analysis of each stage.

Mechanism of Action

This compound's primary effect is the targeted inhibition of the enzyme ribonucleotide reductase (RNR), which is essential for DNA synthesis.[4][7] More recent evidence also points to a secondary mechanism involving oxidative stress.

Primary Mechanism: Inhibition of Ribonucleotide Reductase

The canonical function of RNR is to catalyze the conversion of ribonucleoside diphosphates (NDPs) into deoxyribonucleoside diphosphates (dNDPs), the precursors for the deoxyribonucleoside triphosphates (dNTPs) required for DNA replication and repair.[7][8] The class Ia RNR enzyme, found in eukaryotes, is a heterotetramer composed of two large (R1 or RRM1) and two small (R2 or RRM2) subunits.

The catalytic cycle of RNR depends on a highly reactive tyrosyl free radical located deep within the R2 subunit, stabilized by a diferric iron center.[4][9] this compound acts as a potent and specific inhibitor by quenching this essential radical.[9] It is transported into the cell and converted into a free radical nitroxide, which then donates an electron to the tyrosyl radical at the RNR active site, neutralizing it and inactivating the enzyme.[9]

This inactivation of RNR leads to a rapid depletion of the intracellular pool of dNTPs.[3] Without these essential building blocks, DNA polymerases stall at replication forks, halting DNA synthesis and causing cells to arrest in the S-phase of the cell cycle.[3][4] This arrest triggers the S-phase checkpoint, a signaling cascade that prevents entry into mitosis until DNA replication is complete and any damage is repaired.[2][7]

Caption: Mechanism of Ribonucleotide Reductase (RNR) inhibition by this compound.

Secondary Mechanism: Induction of Reactive Oxygen Species (ROS)

Recent studies have proposed an additional mechanism of action for this compound, particularly at the high concentrations used for cell synchronization in yeast. This research suggests that HU treatment generates significant levels of reactive oxygen species (ROS).[1][8] These ROS can directly inhibit the iron-sulfur clusters present in eukaryotic DNA polymerase complexes (α, δ, and ε), causing them to disassemble or change conformation.[8] This renders the polymerases unable to bind DNA, directly halting replication independent of dNTP pool levels and providing a parallel pathway for inducing cell cycle arrest.[8]

Data Presentation: Efficacy in Cell Cycle Synchronization

The concentration and duration of this compound treatment required for effective S-phase arrest vary between cell lines. The following tables summarize quantitative data from published studies.

Table 1: this compound Treatment Conditions for S-Phase Arrest in Various Cell Lines

| Cell Line | Concentration | Incubation Time | Result | Reference |

|---|---|---|---|---|

| Human Breast Cancer (MCF-7) | 2 mM | 12 hours | Arrest near G1/S boundary | [10][11] |

| Human Breast Cancer (MDA-MB-453) | 2 mM | 12 hours | Arrest near G1/S boundary | [10][11] |

| Human Myeloid Leukemia (NB4) | 80 µM | 18 hours | S-phase arrest | [12] |

| Human Osteosarcoma (U2OS) | 1 mM | 24 hours | 80-90% of cells in G1/S | [4] |

| Human Cervical Cancer (HeLa) | 1 mM | 16 hours | Arrest at G1/S | [13] |

| Human Glioma Cell Lines | Not specified | Not specified | 2- to 6-fold increase in mitotic index post-release |[14] |

Table 2: Cell Cycle Distribution in Breast Cancer Cell Lines After 2 mM this compound Treatment

| Cell Line | Time Point after HU Removal | % Cells in G1 Phase | % Cells in S Phase | Reference |

|---|---|---|---|---|

| MDA-MB-453 | 0 hours | 82% | 10% | [10][11] |

| MCF-7 | 12 hours | 58% | 28% |[10][11] |

Note: The data for MCF-7 at 12 hours post-release shows a significant portion of the synchronized population has progressed into S-phase.

Experimental Protocols

The following are detailed methodologies for using this compound to synchronize cultured mammalian cells at the G1/S boundary.

Protocol 1: General Synchronization of Adherent Mammalian Cells

This protocol is a standard method applicable to many adherent cell lines like HeLa or U2OS.

-

Cell Plating: Plate cells on appropriate culture dishes at a density that will ensure they are approximately 50-60% confluent at the time of harvest. Allow cells to attach and grow for 24 hours.

-

This compound Treatment: Add this compound directly to the culture medium to a final concentration of 1-2 mM (concentration should be optimized for the specific cell line).

-

Incubation: Incubate the cells for 12-16 hours in a humidified incubator at 37°C and 5% CO₂. This duration is typically sufficient for cells that were in S, G2, and M phases to proceed through the cycle and arrest at the subsequent G1/S boundary.

-

Release from Arrest: To release the cells from the G1/S block, aspirate the this compound-containing medium. Wash the cells gently two to three times with sterile phosphate-buffered saline (PBS) or fresh, pre-warmed medium to remove all traces of the drug.

-

Synchronous Progression: Add fresh, pre-warmed complete culture medium. The cells will now synchronously re-enter the cell cycle.

-

Sample Collection: Harvest cells at various time points post-release (e.g., 0, 2, 4, 6, 8, 10, 12 hours) to analyze specific phases of the cell cycle. Progress can be monitored via flow cytometry of propidium iodide-stained cells.

Protocol 2: Enhanced Synchronization of Breast Cancer Cells (MCF-7, MDA-MB-453)

This protocol incorporates a pre-synchronization step via serum starvation to achieve a tighter G1/S block.[10]

-

G0/G1 Arrest (Serum Starvation): Culture cells until they reach confluence. Replace the complete medium with a serum-free medium and incubate for 24 hours. This causes the majority of cells to arrest in the G0/G1 phase.

-

Release into G1: Trypsinize the cells and re-plate them into new dishes with fresh, serum-containing medium. Incubate for 12 hours to allow the cells to re-enter and progress through the G1 phase.

-

This compound Treatment: After the 12-hour G1 progression, add fresh medium containing 2 mM this compound.

-

Incubation: Incubate the cells for an additional 12 hours. This will arrest the progressing cells at the G1/S border.

-

Release and Collection: Wash the cells three times with fresh, pre-warmed medium to remove the this compound. Add complete medium and collect samples at desired time points for analysis.[10]

Caption: Experimental workflow for cell synchronization using this compound.

Logical Relationships in this compound Action

The utility of this compound as a research tool is based on a direct and predictable chain of cause-and-effect relationships at the molecular and cellular levels.

Caption: Cause-and-effect cascade of this compound-induced cell cycle arrest.

Conclusion

For over five decades, this compound has served as a robust and reliable tool for cell biologists. Its well-characterized mechanism of action, centered on the reversible inhibition of ribonucleotide reductase, provides a straightforward method for synchronizing cell populations to study the intricate choreography of the cell cycle. By understanding its historical context, molecular mechanisms, and the specific protocols for its use, researchers can continue to leverage this simple molecule to unravel complex biological processes. While newer techniques exist, the simplicity, cost-effectiveness, and efficacy of this compound ensure its continued place in the standard toolkit of the modern research laboratory.

References

- 1. Revised Mechanism of this compound Induced Cell Cycle Arrest and an Improved Alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 12. Cell synchronization and Immortalization | PPT [slideshare.net]

- 6. This compound reversal of inhibition and use as a cell-synchronizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of cell synchronization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Revised mechanism of this compound-induced cell cycle arrest and an improved alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell synchronization - Wikipedia [en.wikipedia.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Overview of Cell Synchronization | Springer Nature Experiments [experiments.springernature.com]

- 14. This compound synchronization increases mitotic yield in human glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The In-Depth Guide to Hydroxyurea's Impact on Ribonucleotide Reductase Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and cellular consequences of hydroxyurea's interaction with ribonucleotide reductase (RNR). It is designed to be a valuable resource for researchers in oncology, hematology, and drug development, offering detailed insights into the biochemical assays, cellular pathways, and quantitative data that underpin our understanding of this widely used therapeutic agent.

Core Mechanism of Action: Quenching the Catalytic Radical

This compound is a potent and specific inhibitor of ribonucleotide reductase, the enzyme responsible for the de novo synthesis of deoxyribonucleotides (dNTPs), the essential building blocks for DNA replication and repair.[1][2][3] The primary mechanism of action involves the quenching of a critical tyrosyl free radical located in the active site of the R2 (also known as M2) subunit of the RNR enzyme complex.[1][2] This radical is indispensable for the catalytic reduction of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs). By donating an electron, this compound inactivates the R2 subunit, thereby halting the entire process of dNTP production.[4] This leads to a depletion of the intracellular dNTP pools, which in turn stalls DNA replication forks, triggering a DNA damage response and arresting cells in the S-phase of the cell cycle.[3][4]

Quantitative Analysis of RNR Inhibition and dNTP Pool Modulation

The inhibitory effect of this compound on RNR activity and the subsequent impact on dNTP pools have been quantified in various studies. These data are crucial for understanding the drug's potency and its effects on cellular metabolism.

Table 1: Inhibitory Concentration (IC50) of this compound against Ribonucleotide Reductase

| Enzyme Source/Cell Line | IC50 Value | Reference |

| Human RNR (in vitro) | 63.6 µM | [5] |

| T4 Phage RNR | 10 µM | [6] |

| L1210 Leukemic Cells | 1.99 µM (ID16) | [7] |

| KBHURs (HU-resistant) | 320 µM | [8] |

| KB (parental) | 180 µM | [8] |

Table 2: Effects of this compound on Intracellular dNTP Pools

| Cell Type | This compound Concentration | dATP | dGTP | dCTP | dTTP | Reference |

| Human Diploid Fibroblasts | Not specified | Reduced | Reduced | Increased | Increased | [1] |

| 3T6 Cells | 3 mM | Decreased | Depleted | Depleted | Increased | [9] |

| Yeast (S. cerevisiae) | Not specified | Dropped to ~80% of G1 levels | Dropped to ~80% of G1 levels | Dropped to ~80% of G1 levels | Dropped to ~80% of G1 levels | [10] |

| ML L5178Y Cells | 0.01 mmol/L | Imbalance observed | Imbalance observed | Imbalance observed | Imbalance observed | [11] |

Signaling Pathways Activated by this compound-Induced RNR Inhibition

The depletion of dNTPs and subsequent replication fork stalling induced by this compound activate a complex signaling network known as the S-phase checkpoint. This pathway aims to coordinate DNA replication, cell cycle progression, and DNA repair to maintain genomic integrity.

Caption: Signaling pathway of this compound-induced RNR inhibition.

Experimental Protocols

In Vitro Ribonucleotide Reductase Activity Assay (Non-Radioactive)

This protocol is adapted from methods describing the measurement of RNR activity by quantifying the conversion of a ribonucleoside diphosphate to its corresponding deoxyribonucleoside diphosphate using HPLC.[5][12]

Materials:

-

Purified R1 and R2 subunits of RNR

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM Magnesium Acetate, 0.1 mM FeCl₃, 1.5 mM CHAPS, 15 mM DTT

-

ATP solution (3 mM)

-

CDP (or other NDP substrate) solution (100 µM)

-

This compound solutions of varying concentrations

-

Methanol (for quenching)

-

HPLC system with a suitable column for nucleotide separation

Procedure:

-

Prepare a reaction mixture containing the assay buffer, 0.1 µM R1, 0.4 µM R2, and 3 mM ATP.

-

Add different concentrations of this compound to the reaction mixtures.

-

Pre-incubate the mixtures for 30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 100 µM CDP.

-

Incubate the reaction for 60 minutes at 37°C.

-

Quench the reaction by adding an equal volume of cold methanol.

-

Centrifuge the samples to pellet precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of dCDP produced.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Quantification of Intracellular dNTP Pools by HPLC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of dNTPs from cultured cells, based on established methods.[2][3][4]

Materials:

-

Cultured cells treated with or without this compound

-

Cold methanol

-

Cold deionized water

-

Centrifuge

-

HPLC-MS/MS system with a porous graphitic carbon column or similar

Procedure:

-

Harvest cultured cells by trypsinization or scraping.

-

Wash the cells with ice-cold PBS.

-

Extract the nucleotides by adding an equal volume of cold methanol and cold deionized water to the cell pellet.

-

Vortex the mixture vigorously.

-

Sonicate the sample in an ice bath.

-

Centrifuge at high speed (e.g., 13,000 x g) for 20 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube for analysis.

-

Inject the supernatant into the HPLC-MS/MS system.

-

Separate the dNTPs using a suitable gradient and detect them by mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Quantify the dNTPs by comparing their peak areas to a standard curve of known dNTP concentrations.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a common method for detecting ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[13][14][15]

Materials:

-

Cultured cells treated with or without this compound

-

DCFH-DA stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with this compound for the desired time.

-

Wash the cells with PBS.

-

Incubate the cells with a working solution of DCFH-DA (e.g., 10 µM in PBS) for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively.

-

An increase in fluorescence intensity in this compound-treated cells compared to control cells indicates an increase in ROS production.

Experimental Workflow for Studying this compound's Effects

A typical experimental workflow to investigate the cellular effects of this compound involves a multi-pronged approach, from the biochemical to the cellular level.

Caption: Experimental workflow for studying this compound's effects.

Conclusion

This compound's targeted inhibition of ribonucleotide reductase remains a cornerstone of its therapeutic efficacy. By understanding the intricate details of its mechanism, the resultant signaling cascades, and the methodologies to quantify its effects, researchers and drug development professionals can better leverage its properties and explore novel therapeutic strategies. This guide provides a foundational framework for such endeavors, consolidating key quantitative data, experimental protocols, and pathway visualizations to facilitate further research and innovation in the field.

References

- 1. Deoxyribonucleoside triphosphate pools in human diploid fibroblasts and their modulation by this compound and deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]

- 5. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of this compound on T4 ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Changes of deoxyribonucleoside triphosphate pools induced by this compound and their relation to DNA synthesis [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Properties and Stability of Hydroxyurea in Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties and solution stability of hydroxyurea. It is intended to serve as a critical resource for professionals engaged in research, formulation development, and analytical testing of this important therapeutic agent. The guide details the physicochemical characteristics of this compound, explores its degradation pathways under various conditions, and outlines established experimental protocols for its stability assessment.

Chemical and Physical Properties of this compound

This compound (also known as hydroxycarbamide) is a simple, non-alkylating antimetabolite and a hydroxyl-substituted urea.[1] First synthesized in 1869, its biological activity was recognized in 1928, and it is now a crucial medication for treating myeloproliferative neoplasms, sickle cell disease, and certain cancers.[1][2] Its therapeutic effects are primarily derived from its ability to inhibit the enzyme ribonucleotide reductase, thereby impeding DNA synthesis.[1][3][4]

The fundamental physicochemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][5] |

| Synonyms | Hydroxycarbamide, N-Hydroxyurea | [1][5] |

| Chemical Formula | CH₄N₂O₂ | [2][5] |

| Molecular Weight | 76.055 g/mol | [5][6] |

| Appearance | White to off-white crystalline solid, odorless | [5][6] |

| Melting Point | 133-136 °C or 141 °C (decomposes) | [1][7] |

| pKa | 10.14 (strongest acidic) | [2][6] |

| Solubility | ||

| Water | Very soluble (>100 mg/mL at 21°C; ~10 mg/mL) | [5][8] |

| Hot Alcohol | Freely soluble | [5] |

| Ethanol | Practically insoluble | [6] |

| DMSO / Dimethylformamide | ~1 mg/mL | [8] |

| LogP | -1.8 | [6] |

Stability of this compound in Solution

This compound is known for its limited stability in aqueous solutions, a critical consideration for the development of liquid formulations and for in vitro experimental design.[9] Its degradation is influenced by several factors, including pH, temperature, and the presence of oxidizing agents.

Degradation Pathways

The primary degradation route for this compound in aqueous solution is hydrolysis. This reaction proceeds through the formation of carbamic acid and hydroxylamine. Carbamic acid is unstable and rapidly decomposes into ammonia and carbon dioxide.[10] The resulting ammonia (pKa 9.25) is protonated to the ammonium ion in solutions with a pH below 6, leading to a gradual increase in the solution's pH over time.[10]

Under conditions of heat or in the presence of biological oxidants, this compound can also degrade to form nitric oxide (NO), a key component of its therapeutic effect in sickle cell disease, as well as other byproducts like hydrogen cyanide and N-hydroxyurethane.[9][11]

Caption: Primary hydrolysis degradation pathway of this compound in aqueous solution.

Factors Affecting Stability

-

pH: this compound's degradation can lead to an increase in the pH of unbuffered solutions over time. In one study, the pH of a 100 mg/mL oral liquid formulation increased by up to 1.6 units after 90 days of storage at room temperature.[10] Despite this change, the solutions remained slightly acidic (pH 5.55 to 5.95).[10]

-

Temperature: Elevated temperatures accelerate the degradation of this compound.[9] For compounded oral solutions, refrigeration at 2-8°C is often recommended to prolong stability, while capsules and tablets are typically stored at controlled room temperature (20-25°C).[12] Aqueous stock solutions for laboratory use are not recommended to be stored for more than one day unless refrigerated or frozen.[7][8]

-

Light: While specific photostability studies are not extensively detailed in the provided results, standard practice for compounded this compound liquids involves storage in amber plastic or glass bottles, indicating a need to protect the drug from light.[10][13]

-

Oxidizing Agents: this compound is susceptible to oxidation. Biological oxidants, including iron and copper-containing proteins, can convert this compound into nitric oxide (NO) and nitroxyl (HNO).[11] This reactivity is fundamental to some of its biological effects but also contributes to its chemical instability.[11]

Summary of Solution Stability

The stability of extemporaneously compounded this compound oral liquids has been evaluated under various conditions. These studies provide crucial beyond-use-date (BUD) information for clinical and research settings.

Table 2: Reported Stability of Compounded this compound Oral Liquids

| Concentration | Vehicle | Storage Container | Storage Condition | Stability Duration | Remaining Concentration | Reference(s) |

| 100 mg/mL | Ora-Blend | Amber Plastic Bottles | Room Temp (25°C / 60% RH) | 90 days | ≥ 93.9% | [10] |

| 100 mg/mL | Ora-Blend | Amber Plastic Syringes | Room Temp (25°C / 60% RH) | 14 days | ≥ 97.0% | [10] |

| Not Specified | Not Specified | Amber Plastic Bottles | Room Temp (25°C) | 120 days | ≥ 90% | [13] |

| Not Specified | Not Specified | Amber Plastic Bottles | Refrigerated (5°C) | 120 days | ≥ 90% | [13] |

Experimental Protocols for Stability Assessment

A validated stability-indicating analytical method is essential to accurately quantify this compound and distinguish it from its degradation products. High-Performance Liquid Chromatography (HPLC) is the standard technique.

Stability-Indicating HPLC Method with Pre-Column Derivatization

Due to its high polarity and small molecular size, this compound is poorly retained on conventional C18 reversed-phase HPLC columns.[10] To overcome this, a common and effective approach involves pre-column derivatization with xanthydrol, which renders the molecule more hydrophobic and allows for reliable separation and UV detection.[10][14]

Detailed Methodology:

-

Sample Preparation and Extraction:

-

Accurately weigh or pipette the this compound solution into a suitable centrifuge tube.

-

If working with a complex matrix (e.g., plasma), perform a protein precipitation step by adding a solvent like methanol and centrifuging to remove proteins.[14]

-

Dilute the sample to the desired concentration range using the mobile phase or an appropriate diluent.

-

-

Derivatization Reaction:

-

Chromatographic Conditions (Example):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase column (e.g., C18, 5 µm, 4.6 x 150 mm).

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 82:18 v/v).[15] Alternative gradients may involve methanol and water.

-

Flow Rate: 1.0 mL/min.[15]

-

Column Temperature: 35-45°C.[15]

-

-

Forced Degradation Study:

-

To validate the method's specificity, a forced degradation study must be performed.

-

Expose a solution of this compound to various stress conditions:

-

Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the intact this compound peak, demonstrating specificity.

-

References

- 1. Hydroxycarbamide - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. selleckchem.com [selleckchem.com]

- 4. britannica.com [britannica.com]

- 5. This compound | CH4N2O2 | CID 3657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 127-07-1 [chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stability evaluation of compounded this compound 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The nitric oxide producing reactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound (Droxia, Hydrea, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. CN111044641A - this compound and detection method and application of preparation thereof - Google Patents [patents.google.com]

Hydroxyurea as a Tool for Inducing S-Phase Arrest: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of hydroxyurea (HU) as a tool to induce S-phase cell cycle arrest. It covers the underlying mechanisms of action, presents quantitative data for practical application, and offers detailed experimental protocols for cell synchronization and analysis.

Core Mechanism of Action

This compound is a small molecule that primarily induces S-phase arrest by inhibiting the enzyme ribonucleotide reductase (RNR).[1][2] RNR is crucial for the conversion of ribonucleotides to deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis.[1] By quenching a critical tyrosyl free radical within the RNR active site, this compound depletes the cellular pool of dNTPs.[1] This scarcity of dNTPs leads to the slowing and stalling of DNA replication forks, a condition known as replication stress.[3][4][5]

The stalled replication forks expose single-stranded DNA (ssDNA), which is then coated by Replication Protein A (RPA). This ssDNA-RPA complex serves as a platform to recruit and activate the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[3][6] ATR, in turn, phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1).[7][8] Activated Chk1 orchestrates the S-phase checkpoint response, which includes the stabilization of stalled replication forks and the inhibition of new replication origin firing, effectively arresting cells in the S-phase of the cell cycle.[3]

Recent studies have also suggested a secondary mechanism involving the generation of reactive oxygen species (ROS) by this compound, which may also contribute to the inhibition of DNA replication and cell cycle arrest.

Quantitative Data for S-Phase Arrest

The optimal concentration and duration of this compound treatment for inducing S-phase arrest can vary significantly between different cell lines. The following tables summarize effective conditions reported in the literature. It is recommended to optimize these conditions for your specific cell line and experimental goals.

| Cell Line | This compound Concentration | Treatment Duration | Outcome |

| MCF-7 (Human Breast Adenocarcinoma) | 2 mM | 12 hours | Synchronization at the G1/S boundary.[1] |

| MDA-MB-453 (Human Breast Adenocarcinoma) | 2 mM | 12 hours | G1/S accumulation with 82% of cells in G1 and 10% in S phase immediately after removal.[1] |

| HeLa (Human Cervical Carcinoma) | 2.5 mM | Not specified | Inhibition of mitosis and cell growth. |

| NB4 (Human Myeloid Leukemia) | 80 µM | 18 hours | S-phase arrest. This cell line is noted to be hypersensitive to this compound.[3] |

| U2OS (Human Osteosarcoma) | 4 µM | 24 hours | Arrest at the G1/S boundary.[9] |

Table 1: Effective this compound Concentrations and Durations for S-Phase Arrest in Various Cell Lines.

| Cell Line | Time After HU Removal | % Cells in G1 | % Cells in S | % Cells in G2/M |

| MCF-7 | 12 hours | 58% | 28% | Not specified |

| MDA-MB-453 | 0 hours | 82% | 10% | Not specified |

| MDA-MB-453 | 3 hours | Not specified | Majority of cells | Not specified |

Table 2: Cell Cycle Distribution in MCF-7 and MDA-MB-453 Cells After Release from this compound Block.[1]

Experimental Protocols

Cell Synchronization with this compound

This protocol describes a general procedure for synchronizing mammalian cells at the G1/S boundary using this compound.[1][10]

Materials:

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound (HU) stock solution (e.g., 1 M in sterile water, store at -20°C)

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture flasks or plates

-

Trypsin-EDTA solution

-

Hemocytometer or automated cell counter

Procedure:

-

Initial Seeding: Seed cells at a density that will allow them to reach 50-60% confluency by the time of HU addition.

-

Serum Starvation (Optional, for tighter synchronization): To enhance synchronization, cells can be arrested in G0/G1 prior to HU treatment.[1] To do this, replace the complete medium with serum-free medium and incubate for 24 hours.[1]

-

Release into Cell Cycle: For serum-starved cells, replace the serum-free medium with complete medium to allow cells to re-enter the cell cycle. Incubate for a duration that allows cells to progress to the late G1 phase (this time may need to be optimized, but 12 hours is a common starting point).[1]

-

This compound Treatment: Add this compound to the complete medium to the desired final concentration (e.g., 2 mM for MCF-7 and MDA-MB-453 cells).[1]

-

Incubation: Incubate the cells with this compound for a period sufficient to arrest the majority of the population at the G1/S boundary (e.g., 12-24 hours).[1][9]

-

Release from Block: To release the cells from the S-phase block, aspirate the this compound-containing medium.

-

Washing: Wash the cells three times with sterile PBS to completely remove the this compound.[1]

-

Addition of Fresh Medium: Add fresh, pre-warmed complete medium to the cells.

-

Time Course Collection: At various time points after the release, harvest the cells for downstream analysis (e.g., flow cytometry, Western blotting).

Analysis of S-Phase Arrest by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the cell cycle distribution of this compound-treated cells via flow cytometry.[11]

Materials:

-

Harvested cells

-

Ice-cold PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

-

RNase A solution (e.g., 100 µg/mL in PBS)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

-

Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

-

Fixation: Resuspend the cell pellet in 400 µL of ice-cold PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[12]

-

Incubation: Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.[12]

-

Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet them. Discard the ethanol and wash the cells twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5 to 10 minutes to degrade RNA, which can also be stained by PI.[12]

-

PI Staining: Add 400 µL of PI staining solution to the cell suspension and mix well. Incubate at room temperature for 5 to 10 minutes, protected from light.[12]

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer using a low flow rate.

-

Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.[13]

-

Use a PI-Area vs. PI-Width plot to gate on single cells (singlets) and exclude doublets and aggregates.[11]

-

Generate a histogram of PI fluorescence for the singlet population to visualize the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis of Phospho-Chk1 (Ser345)

This protocol outlines the detection of phosphorylated Chk1 at serine 345, a key marker of ATR activation and the S-phase checkpoint response, by Western blotting.[14]

Materials:

-

Cell lysates from control and this compound-treated cells

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate).[15]

-

BCA or Bradford protein assay reagents

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels

-

Transfer buffer (e.g., Towbin buffer with 20% methanol)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibody: anti-phospho-Chk1 (Ser345) (e.g., 1:1000 dilution)

-

Primary antibody: anti-total Chk1 or a loading control like β-actin or GAPDH (e.g., 1:1000 dilution)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lysate Preparation:

-

Wash cell pellets with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (lysate) and determine the protein concentration using a BCA or Bradford assay.

-

-

Sample Preparation:

-

Mix an equal amount of protein (e.g., 20-30 µg) from each sample with an equal volume of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load the denatured protein samples onto an SDS-PAGE gel.

-

Run the gel at an appropriate voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Blocking:

-

Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10-15 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Reprobing (Optional):

-

The membrane can be stripped and reprobed with an antibody against total Chk1 or a loading control to normalize the phospho-signal.

-

Mandatory Visualizations

Caption: this compound-induced S-phase arrest signaling pathway.

Caption: Experimental workflow for this compound-induced S-phase arrest.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. imtm.cz [imtm.cz]

- 5. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]

- 10. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Western Blot Transfer Methods | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. nanocellect.com [nanocellect.com]

- 14. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. biocompare.com [biocompare.com]

- 17. Western Blot 協定 - 免疫印圖或 Western Blot [sigmaaldrich.com]

An In-depth Technical Guide to Preliminary Studies on Hydroxyurea-Induced Cellular Senescence

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the mechanisms, key signaling pathways, and experimental protocols relevant to the study of hydroxyurea-induced cellular senescence. It is designed to serve as a foundational resource for researchers initiating studies in this area.

Introduction: this compound and Cellular Senescence

This compound (HU), also known as hydroxycarbamide, is a simple, water-soluble compound that has been utilized for decades as an antiproliferative agent in the treatment of both neoplastic and non-neoplastic diseases.[1][2] It is classified as an antimetabolite that primarily functions by inhibiting the enzyme ribonucleotide reductase (RNR).[1][2][3] This inhibition leads to a depletion of the intracellular deoxyribonucleotide (dNTP) pool, which is essential for DNA synthesis and repair.[1][3][4]